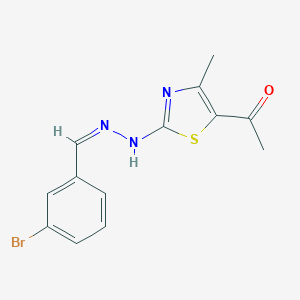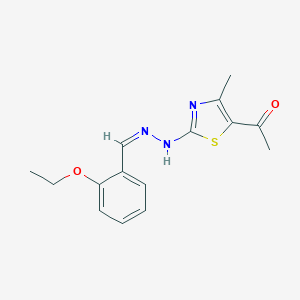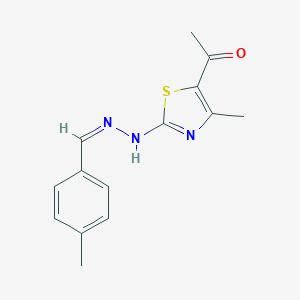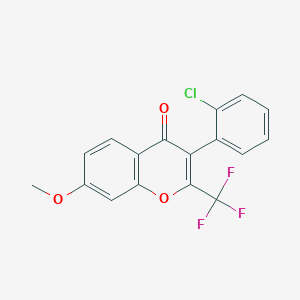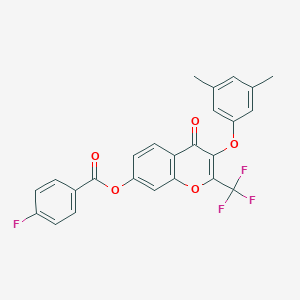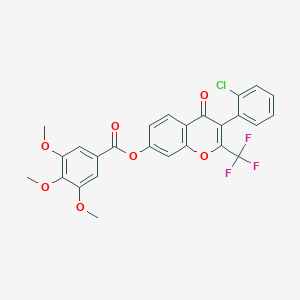![molecular formula C24H20O4 B380859 3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 329224-97-7](/img/structure/B380859.png)
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one, commonly known as Methoxyflavone, is a natural flavone found in various plants. Methoxyflavone has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of Methoxyflavone varies depending on the field of research. In cancer research, Methoxyflavone induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt pathway. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress by activating the Nrf2 pathway and reducing neuroinflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Methoxyflavone has been shown to have various biochemical and physiological effects. In cancer research, Methoxyflavone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone protects neurons from oxidative stress and reduces neuroinflammation.
实验室实验的优点和局限性
Methoxyflavone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal studies. However, Methoxyflavone also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
For Methoxyflavone research include studying its effectiveness in combination with other anti-cancer agents, in chronic inflammatory disease models, and in animal models of Alzheimer's disease.
合成方法
Methoxyflavone can be synthesized from 2'-hydroxyacetophenone and 4-methylphenylboronic acid using Suzuki-Miyaura cross-coupling reaction. The reaction is catalyzed by palladium and takes place in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide.
科学研究应用
Methoxyflavone has been studied for its potential therapeutic properties in various fields of research. In cancer research, Methoxyflavone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, Methoxyflavone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methoxyflavone has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
3-(2-methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-7-9-17(10-8-16)14-27-18-11-12-20-23(13-18)28-15-21(24(20)25)19-5-3-4-6-22(19)26-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANOWZGXKXRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B380781.png)
![ethyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B380782.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B380783.png)

